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Compound of Interest

Methyl 4-(cyclopropylamino)-3-
Compound Name:
nitrobenzoate

Cat. No.: B1416579

An In-depth Technical Guide to Methyl 4-(cyclopropylamino)-3-nitrobenzoate for Advanced
Research Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists,
and drug development professionals working with Methyl 4-(cyclopropylamino)-3-
nitrobenzoate. It moves beyond a simple recitation of facts to provide a deeper understanding
of the compound's synthesis, characterization, and strategic application as a versatile building
block in modern chemistry.

Core Compound Profile and Strategic Value

Methyl 4-(cyclopropylamino)-3-nitrobenzoate is a substituted aromatic compound whose
value lies in its uniqgue combination of functional groups. The molecule incorporates a nitro
group, a secondary amine, a cyclopropyl moiety, and a methyl ester, making it a highly strategic
scaffold for library synthesis and lead optimization. The electron-withdrawing nitro group
activates the aromatic ring for further modification, while also serving as a precursor to a
primary amine—a cornerstone functional group in many bioactive molecules. The cyclopropyl
group introduces a degree of conformational rigidity and a three-dimensional character, which
can be crucial for enhancing binding affinity and optimizing pharmacokinetic properties.

Physicochemical Properties
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A summary of the key physicochemical properties is presented below for quick reference.

Property Value Reference
CAS Number 848819-82-9 [1]
Molecular Formula C11H12N204 [1]
Molecular Weight 236.22 g/mol [1]
MDL Number MFCD08448276 [1]

0=C(OC)C1=CC=C(NC2CC2)
SMILES [1]
C([N+])=0)[0-])C=C1

Storage Sealed in dry, 2-8°C [1]

Synthesis and Mechanistic Rationale

The most logical and efficient synthesis of Methyl 4-(cyclopropylamino)-3-nitrobenzoate is
achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is
preferred due to the high reactivity of appropriately substituted nitroaromatics and the
commercial availability of the required starting materials.

The SNAr Mechanism: An Expert's View

The SNAr reaction is contingent on three key factors:

e A Leaving Group: A halogen, typically fluorine or chlorine, is positioned on the aromatic ring.
Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity,
which strongly polarizes the C-F bond.

e An Activating Group: A potent electron-withdrawing group (EWG), such as the nitro group (-
NOz2z), must be positioned ortho or para to the leaving group. This positioning is critical as it
allows for the delocalization and stabilization of the negative charge in the intermediate
Meisenheimer complex.

» A Nucleophile: In this case, cyclopropylamine acts as the nucleophile, attacking the carbon
atom bearing the leaving group.
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The reaction proceeds via a two-step addition-elimination mechanism, as illustrated below. The
formation of the resonance-stabilized Meisenheimer complex is the rate-determining step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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